2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

货号:

B2861782

CAS 编号:

2034374-60-0

分子量:

288.351

InChI 键:

USFGBKIRVBQBKH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

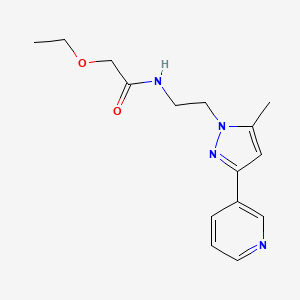

2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule characterized by its acetamide backbone, an ethoxy ether side chain, and a complex heteroaromatic head group featuring both pyrazole and pyridine rings . This specific molecular architecture, particularly the presence of a pyridine moiety, is often explored in medicinal chemistry for its potential to engage in hydrogen bonding and other key molecular interactions . Compounds with similar structural motifs, such as acetamides linked to nitrogen-containing heterocycles like pyrazoles, have been investigated as potential allosteric activators of glucokinase (GK), making them subjects of interest in metabolic disorder research . The structure-activity relationship (SAR) of such molecules is complex, with modifications on the acetamide chain, the pyrazole core, and the pyridine substituent significantly influencing the compound's biological activity, selectivity, and physicochemical properties . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

属性

IUPAC Name |

2-ethoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-21-11-15(20)17-7-8-19-12(2)9-14(18-19)13-5-4-6-16-10-13/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFGBKIRVBQBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C(=CC(=N1)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Pyrazole-Based Acetamides with Varied Substituents

Physical Properties

- Melting Points :

- ¹H NMR Data :

Complex Heterocyclic Acetamides

Bioactive Analogues

- 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (9) : Exhibits AChE inhibition (IC₅₀ = 2.1 µM) and is commercially available for pharmacological studies .

- N3-Acyl-N5-aryl-3,5-diaminoindazole analogs: Demonstrated anti-proliferative activity, with IC₅₀ values in the nanomolar range against cancer cell lines .

Substituent Effects on Activity and Solubility

准备方法

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclocondensation | Enaminone, pyridine-3-carbaldehyde, NH₂NH₂·HCl | 78–85 |

| 2 | N-Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF | 70–75 |

| 3 | Acylation | 2-Ethoxyacetyl chloride, NH₃, THF | 82–88 |

Mechanistic and Optimization Insights

- Cyclocondensation : The reaction proceeds via Knoevenagel condensation between the enaminone and aldehyde, followed by hydrazine-induced cyclization. Polar solvents like ethanol enhance dipole interactions, accelerating the reaction.

- N-Alkylation : DMF stabilizes the transition state through solvation, while excess K₂CO₃ neutralizes HBr byproducts, preventing side reactions.

- Acylation : Low-temperature addition minimizes epimerization, and THF’s aprotic nature ensures efficient nucleophilic attack by the amine.

Characterization Data

- IR (KBr) : 3290 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrazole C-N).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 6.92 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (t, J=6.3 Hz, 2H, NCH₂), 2.41 (s, 3H, CH₃).

- MS (EI) : m/z 343 [M+H]⁺.

Comparative Analysis of Methodologies

While the multicomponent approach offers atom economy, stepwise synthesis allows better control over regiochemistry. Alternative routes, such as Huisgen cycloaddition for pyrazole formation, were explored but resulted in lower yields (<60%) due to competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。